4-(2-フェノキシエチル)ピペリジン塩酸塩

概要

説明

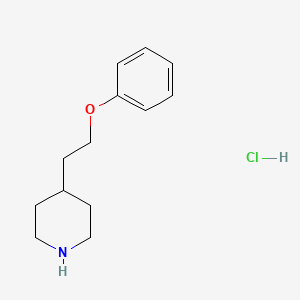

4-(2-Phenoxyethyl)piperidine hydrochloride is a chemical compound that belongs to the class of phenoxyalkyl amines. It is characterized by a piperidine ring substituted with a phenoxyethyl group. This compound is of interest due to its potential pharmacological activities, including anticholinergic and histamine H3 receptor inverse agonistic properties .

科学的研究の応用

プロテオミクス研究

“4-(2-フェノキシエチル)ピペリジン塩酸塩”は、プロテオミクス研究で使用されます . プロテオミクスは、タンパク質の構造や機能を特に対象として、大規模なタンパク質の研究です。 この化合物は、タンパク質間の相互作用の研究、修飾されたタンパク質の同定、タンパク質レベルにおける複雑な生物学的プロセスの理解に使用できます .

創薬と合成

“4-(2-フェノキシエチル)ピペリジン塩酸塩”を含むピペリジンは、医薬品の設計において最も重要な合成断片の1つです . これらは医薬品業界で重要な役割を果たしています。 その誘導体は、20種類以上の医薬品のクラス、ならびにアルカロイドに見られます .

生物学的および薬理学的活性

“4-(2-フェノキシエチル)ピペリジン塩酸塩”を含むピペリジン誘導体は、広範な生物学的および薬理学的活性を示すことが判明しています . それらは、潜在的な薬物の開発に使用されます .

抗癌剤

“4-(2-フェノキシエチル)ピペリジン塩酸塩”を含みうる、ピペリジンを組み込んだいくつかの化合物が、抗癌剤として合成されてきました . これらは、特にアンドロゲン不応性癌細胞株に対して優れた活性を示しています .

ピペリジノンの合成

“4-(2-フェノキシエチル)ピペリジン塩酸塩”は、ピペリジノンの合成に使用できる可能性があります . ピペリジノンは、ピペリジン環とケトン官能基を含む有機化合物の種類です .

スピロピペリジンの合成

“4-(2-フェノキシエチル)ピペリジン塩酸塩”は、スピロピペリジンの合成にも使用できます . スピロピペリジンは、ピペリジン環とスピロ官能基を含む有機化合物の種類です .

作用機序

Mode of Action

A related compound, piperidine, has been found to have potential clinical applications against various cancers when treated alone or in combination with some novel drugs .

Biochemical Pathways

These compounds lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .

Result of Action

Related compounds like piperidine have shown potential clinical applications against various cancers .

生化学分析

Biochemical Properties

4-(2-Phenoxyethyl)piperidine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind with specific receptors and enzymes, influencing their activity. For instance, it has been observed to interact with certain proteases and kinases, modulating their activity and thereby affecting downstream signaling pathways . The nature of these interactions often involves binding to the active site of the enzyme or receptor, leading to inhibition or activation of the biochemical process.

Cellular Effects

The effects of 4-(2-Phenoxyethyl)piperidine hydrochloride on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to changes in gene expression and cellular responses . Additionally, 4-(2-Phenoxyethyl)piperidine hydrochloride can alter cellular metabolism by influencing the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of action of 4-(2-Phenoxyethyl)piperidine hydrochloride involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it can inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation . Additionally, 4-(2-Phenoxyethyl)piperidine hydrochloride can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(2-Phenoxyethyl)piperidine hydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4-(2-Phenoxyethyl)piperidine hydrochloride is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell signaling and gene expression.

Dosage Effects in Animal Models

The effects of 4-(2-Phenoxyethyl)piperidine hydrochloride vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 4-(2-Phenoxyethyl)piperidine hydrochloride can result in toxic or adverse effects, including cellular toxicity and organ damage.

Metabolic Pathways

4-(2-Phenoxyethyl)piperidine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . The effects on metabolic flux and metabolite levels are significant, as 4-(2-Phenoxyethyl)piperidine hydrochloride can alter the balance of metabolic pathways within the cell.

Transport and Distribution

The transport and distribution of 4-(2-Phenoxyethyl)piperidine hydrochloride within cells and tissues are crucial for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, influencing its activity and function. The distribution of 4-(2-Phenoxyethyl)piperidine hydrochloride within tissues also affects its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of 4-(2-Phenoxyethyl)piperidine hydrochloride is important for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Phenoxyethyl)piperidine hydrochloride typically involves the reaction of piperidine with 2-phenoxyethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction . The product is then purified by recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of 4-(2-Phenoxyethyl)piperidine hydrochloride can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The final product is obtained through crystallization and drying processes .

化学反応の分析

Types of Reactions: 4-(2-Phenoxyethyl)piperidine hydrochloride undergoes various chemical reactions

生物活性

Overview

4-(2-Phenoxyethyl)piperidine hydrochloride is a synthetic compound that belongs to the class of phenoxyalkyl amines. It is characterized by a piperidine ring substituted with a phenoxyethyl group, which confers significant biological activities, particularly in pharmacological applications. This compound has garnered interest due to its potential roles as an acetylcholinesterase (AChE) inhibitor and its implications in treating neurodegenerative diseases, such as Alzheimer's disease.

The biological activity of 4-(2-Phenoxyethyl)piperidine hydrochloride primarily revolves around its interaction with various enzymes and receptors:

- Acetylcholinesterase Inhibition : The compound effectively inhibits AChE, an enzyme crucial for neurotransmitter regulation. This inhibition can enhance cholinergic transmission, potentially improving cognitive functions in neurodegenerative conditions.

- Histamine H3 Receptor Modulation : It exhibits inverse agonistic properties at histamine H3 receptors, which may influence neurotransmitter release and have implications for conditions like schizophrenia and attention deficit hyperactivity disorder (ADHD).

Research indicates that 4-(2-Phenoxyethyl)piperidine hydrochloride engages in various biochemical interactions:

- Cellular Effects : The compound modulates cellular signaling pathways, including the MAPK/ERK pathway, influencing gene expression and cell metabolism. Such modulation can lead to alterations in cell cycle dynamics and apoptosis in cancer cells .

- Inflammatory Pathways : Preliminary studies suggest that derivatives of this compound may possess anti-inflammatory properties, making them candidates for treating inflammatory disorders.

Research Findings and Case Studies

Several studies have explored the biological activity of 4-(2-Phenoxyethyl)piperidine hydrochloride:

- Inhibition of AChE : A study demonstrated that this compound binds effectively to the active site of AChE through non-covalent interactions, enhancing its inhibitory activity. This property is crucial for developing treatments for Alzheimer's disease .

- Anticancer Properties : Related piperidine compounds have shown potential against various cancers. For instance, piperidine derivatives were observed to induce apoptosis in breast cancer cell lines by modulating the Akt signaling pathway, which is also relevant for 4-(2-Phenoxyethyl)piperidine hydrochloride due to structural similarities .

- Animal Model Studies : Recent explorations using an STZ (streptozotocin) animal model demonstrated the potential of phenoxyethyl piperidine derivatives in improving cognitive deficits associated with dementia, highlighting their therapeutic promise .

Comparative Analysis

To understand the unique properties of 4-(2-Phenoxyethyl)piperidine hydrochloride, it is useful to compare it with related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-(2-Isopropylphenoxy)ethylpiperidine | Piperidine derivative | Enhanced lipophilicity; potential for higher bioavailability |

| 4-(2-Methoxyphenyl)ethylpiperidine | Piperidine derivative | Exhibits different selectivity profiles for enzyme inhibition |

| 4-(2-(3-Isopropylphenoxy)ethyl)piperidine | Piperidine derivative | Increased steric hindrance affecting binding affinity |

These comparisons illustrate how variations in substituents influence biological activity and pharmacological profiles.

特性

IUPAC Name |

4-(2-phenoxyethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c1-2-4-13(5-3-1)15-11-8-12-6-9-14-10-7-12;/h1-5,12,14H,6-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJTIVLBJBFTOGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCOC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。